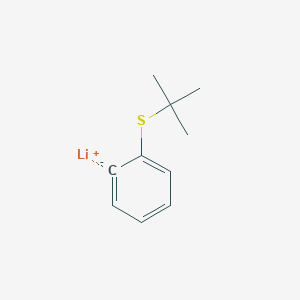![molecular formula C16H24O5 B14431913 2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane CAS No. 75507-20-9](/img/structure/B14431913.png)
2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane is a chemical compound known for its unique structure and properties It consists of a benzyloxy group attached to a tetraoxacyclododecane ring, which is a cyclic ether with four oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane typically involves the reaction of benzyloxy compounds with tetraoxacyclododecane precursors. One common method is the N-methylation of 2-benzyloxypyridine, which delivers the active reagent in situ . The reaction conditions often involve the use of solvents like toluene or trifluorotoluene, and the presence of catalysts such as magnesium oxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and catalysts can be optimized for cost-effectiveness and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: Reduction reactions can convert benzylic groups to their corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions at the benzylic position can occur via SN1 or SN2 mechanisms.
Common Reagents and Conditions
Oxidation: NBS is commonly used for free radical bromination at the benzylic position.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzylic bromides or alcohols.
Reduction: Benzyl alcohols or hydrocarbons.
Substitution: Various substituted benzylic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane involves its interaction with molecular targets through its benzyloxy and tetraoxacyclododecane moieties. The benzyloxy group can participate in electrophilic and nucleophilic reactions, while the tetraoxacyclododecane ring can act as a chelating agent, stabilizing metal ions and facilitating catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyloxypyridine: Used in similar benzyl transfer reactions.
1,4,7,10-Tetraoxacyclododecane: The parent compound without the benzyloxy group.
Benzyloxybenzene: Another benzyloxy compound with different reactivity.
Uniqueness
2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane is unique due to its combination of a benzyloxy group and a tetraoxacyclododecane ring. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .
Propiedades
Número CAS |
75507-20-9 |
|---|---|
Fórmula molecular |
C16H24O5 |
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
2-(phenylmethoxymethyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C16H24O5/c1-2-4-15(5-3-1)12-20-14-16-13-19-9-8-17-6-7-18-10-11-21-16/h1-5,16H,6-14H2 |
Clave InChI |
WLXQYTSYQCYAMR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC(COCCO1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


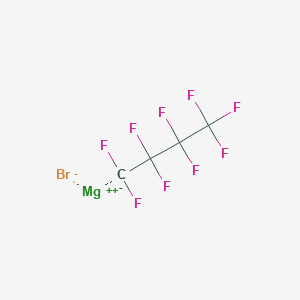

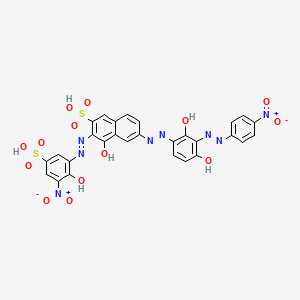
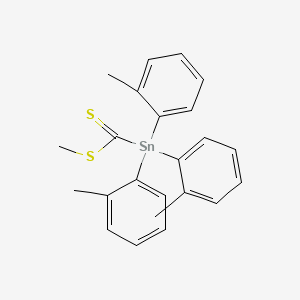
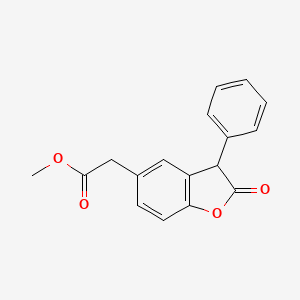
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14431868.png)
![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
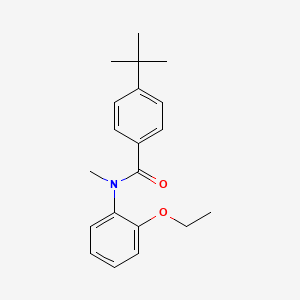
![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)
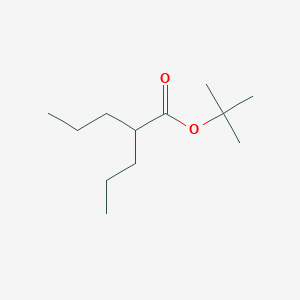

![2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B14431907.png)
